molecular formula C16H14B2O4 B14124741 4-(Naphthaleneboronicacid)phenylboronicacid CAS No. 1310405-25-4

4-(Naphthaleneboronicacid)phenylboronicacid

Cat. No.: B14124741
CAS No.: 1310405-25-4
M. Wt: 291.9 g/mol
InChI Key: ZZWZPOWNZXHEJK-UHFFFAOYSA-N
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Description

4-(Naphthaleneboronicacid)phenylboronicacid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to two hydroxyl groups and an organic substituent. This compound features both a naphthalene and a phenyl group attached to boronic acid moieties, making it a unique and versatile molecule in organic synthesis and various applications.

Preparation Methods

The synthesis of 4-(Naphthaleneboronicacid)phenylboronicacid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a base to couple an aryl or vinyl boronic acid with an aryl or vinyl halide. The reaction conditions are generally mild and can be performed in aqueous or organic solvents .

Industrial production methods for boronic acids often involve the hydrolysis of boronic esters or the direct borylation of aromatic compounds using boron reagents such as boron tribromide or boron trichloride .

Chemical Reactions Analysis

4-(Naphthaleneboronicacid)phenylboronicacid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted aromatic compounds and boronic esters .

Mechanism of Action

The mechanism by which 4-(Naphthaleneboronicacid)phenylboronicacid exerts its effects involves the formation of reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boron atom’s empty p-orbital, which can accept electron pairs from nucleophiles. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or sensor development .

Comparison with Similar Compounds

Similar compounds to 4-(Naphthaleneboronicacid)phenylboronicacid include other boronic acids like phenylboronic acid and naphthaleneboronic acid. These compounds share the boronic acid functional group but differ in their aromatic substituents. The uniqueness of this compound lies in its dual aromatic groups, which provide enhanced reactivity and versatility in various applications .

Similar Compounds

Properties

CAS No.

1310405-25-4

Molecular Formula

C16H14B2O4

Molecular Weight

291.9 g/mol

IUPAC Name

[2-(4-borononaphthalen-1-yl)phenyl]boronic acid

InChI

InChI=1S/C16H14B2O4/c19-17(20)15-8-4-3-7-14(15)12-9-10-16(18(21)22)13-6-2-1-5-11(12)13/h1-10,19-22H

InChI Key

ZZWZPOWNZXHEJK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2=CC=C(C3=CC=CC=C32)B(O)O)(O)O

Origin of Product

United States

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